molecular formula C10H9NO3 B8655183 Methyl 3-Methylbenzisoxazole-6-carboxylate

Methyl 3-Methylbenzisoxazole-6-carboxylate

Cat. No.: B8655183
M. Wt: 191.18 g/mol
InChI Key: VEOUYCMGDQTISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-Methylbenzisoxazole-6-carboxylate is a chemical compound belonging to the benzisoxazole family Benzisoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Methylbenzisoxazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2-benzisoxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Methylbenzisoxazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-Methylbenzisoxazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-Methylbenzisoxazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-Methylbenzisoxazole-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 3-methyl-1,2-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H9NO3/c1-6-8-4-3-7(10(12)13-2)5-9(8)14-11-6/h3-5H,1-2H3

InChI Key

VEOUYCMGDQTISB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-hydroxy-4-[N-hydroxyethanimidoyl]benzoate (250 mg, 1.19 mmole) is combined with triphenylphosphine (446 mg, 1.7 mmole) in 14 ml dry THF in a dry flask under nitrogen. The solution is treated slowly dropwise with N,N′-diethylazidodicarboxylate (268 mL, 1.7 mmole) in 10 ml dry THF. The reaction is stirred 4 h at rt. The volatiles are removed in vacuo and the residue is chromatographed over 30 g silica gel (230-400 mesh) eluting with 10% EtOAc/hexane. The appropriate fractions are combined and concentrated to provide 125 mg (55%) of methyl 3-methyl-1,2-benzisoxazole-6-carboxylate slightly contaminated (<10%) with methyl 4-acetyl-3-hydroxybenzoate. 1H NMR (CDCl3) δ 2.64, 4.00, 7.70, 8.01, 8.25 ppm.
Name
Methyl 3-hydroxy-4-[N-hydroxyethanimidoyl]benzoate
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
446 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-diethylazidodicarboxylate
Quantity
268 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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